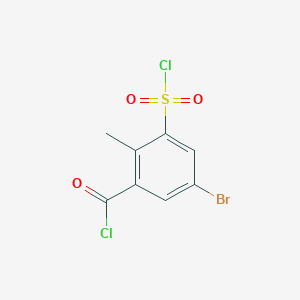![molecular formula C9H17NO2S B13217905 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a unique structural framework. This compound is part of the azabicyclohexane family, which is known for its high ring strain and potential bioactivity. The presence of the butane-1-sulfonyl group adds to its chemical versatility, making it a valuable scaffold in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation is advantageous for industrial applications due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the synthesis of bioactive compounds and materials science.
Wirkmechanismus
The mechanism of action for 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its highly strained bicyclic structure. This strain can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the butane-1-sulfonyl group.
Bicyclo[3.1.0]hexane: A simpler bicyclic structure without nitrogen or sulfonyl groups.
Bicyclo[1.1.0]butane: Another strained bicyclic compound used in strain-release chemistry.
Uniqueness
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to the presence of both the azabicyclohexane core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
6-butylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-7-13(11,12)10-8-5-4-6-9(8)10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
XRROKTGNNIVNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)N1C2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
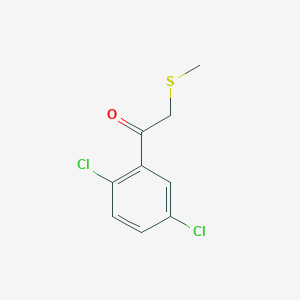
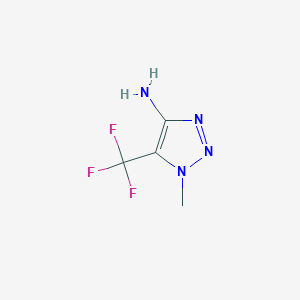
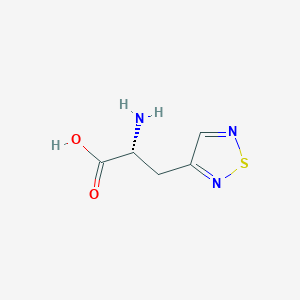
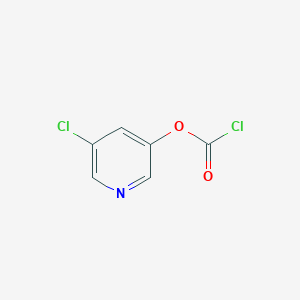
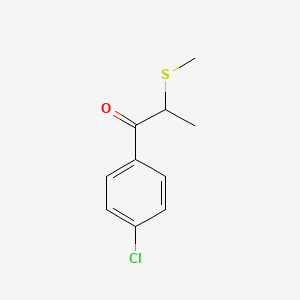
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
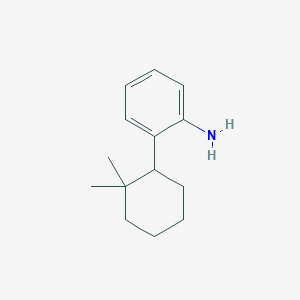
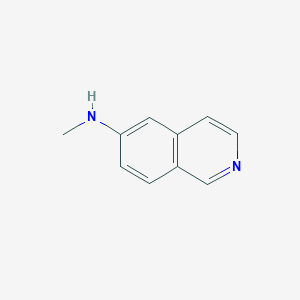


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
